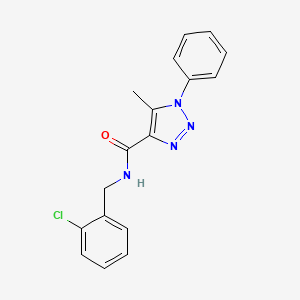

N-(2-chlorobenzyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide

Description

N-(2-Chlorobenzyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide is a triazole-based compound featuring a 2-chlorobenzyl group attached to the amide nitrogen, a methyl group at position 5 of the triazole ring, and a phenyl substituent at position 1. This scaffold is of interest due to its structural versatility, enabling modifications that influence physicochemical properties and biological activity.

Properties

IUPAC Name |

N-[(2-chlorophenyl)methyl]-5-methyl-1-phenyltriazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15ClN4O/c1-12-16(20-21-22(12)14-8-3-2-4-9-14)17(23)19-11-13-7-5-6-10-15(13)18/h2-10H,11H2,1H3,(H,19,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWIXTRYBFLKMMZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=NN1C2=CC=CC=C2)C(=O)NCC3=CC=CC=C3Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15ClN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-chlorobenzyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide is a compound belonging to the triazole family, known for its diverse biological activities. This article explores its biological activity, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be represented by the following molecular formula and weight:

- Molecular Formula : C_{15}H_{14}ClN_{3}O

- Molecular Weight : 283.74 g/mol

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The mechanisms include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular processes, leading to altered metabolic pathways.

- Receptor Modulation : It can bind to receptors, modulating their activity and influencing signal transduction pathways.

Biological Activity Overview

The biological activities of this compound have been studied in various contexts:

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. A study reported that related compounds showed effectiveness against a range of bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria .

Anticancer Properties

This compound has demonstrated antiproliferative effects against several cancer cell lines. For instance:

- Leukemia Cell Lines : The compound exhibited potent activity against leukemia cell lines such as K562 and HL60, inducing apoptosis through mechanisms involving DNA damage and mitochondrial dysfunction .

Antifungal Activity

Triazole derivatives are also known for their antifungal properties. Preliminary studies suggest that this compound may inhibit fungal growth by disrupting cell membrane integrity or interfering with ergosterol synthesis .

Research Findings and Case Studies

Scientific Research Applications

Synthesis of N-(2-chlorobenzyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide

The synthesis of this compound typically involves the reaction of 2-chlorobenzylamine with 5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid. The amide bond formation can be facilitated by coupling agents such as carbodiimides or other standard amide coupling reagents.

Synthetic Route Overview

| Step | Reagents/Conditions | Product |

|---|---|---|

| 1 | 2-Chlorobenzylamine + 5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid + coupling agent | This compound |

This method allows for the efficient production of the target compound with high purity.

Anticancer Activity

Research has indicated that compounds within the triazole family exhibit significant anticancer properties. For instance, derivatives of triazoles have shown promising antiproliferative effects against various cancer cell lines. In particular:

- Antiproliferative Studies : A study demonstrated that triazole derivatives exhibited IC50 values ranging from 0.8 μM to 74.28 μM against different cancer cell lines such as MCF-7 and HT-29 . This suggests that this compound could be evaluated for similar activities.

Antimicrobial Properties

Triazoles are also recognized for their antimicrobial activities. The structure of N-(2-chlorobenzyl)-5-methyl-1-phenyl-1H-1,2,3-triazole derivatives may contribute to their effectiveness against various pathogens.

HIV Inhibition

Recent studies have explored the potential of triazole compounds as inhibitors of HIV reverse transcriptase. While specific data on this compound is limited, related compounds have shown potent activity against HIV strains . This opens avenues for further research into its antiviral properties.

Case Study 1: Anticancer Efficacy

A comparative study evaluated the anticancer efficacy of various triazole derivatives against leukemia cell lines (SR, MOLT-4; CCRF-CEM; HL-60; K562). The results indicated that certain derivatives displayed comparable activity to standard chemotherapeutics like doxorubicin . This highlights the potential of this compound in cancer treatment protocols.

Case Study 2: Structure–Activity Relationship (SAR)

Investigations into the structure–activity relationship of triazoles have revealed that modifications at specific positions can enhance biological activity. For example, substituents on the phenyl ring significantly affect potency against cancer cell lines . Understanding these relationships can guide the design of more effective derivatives based on N-(2-chlorobenzyl)-5-methyl-1-phenytriazole.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Structurally related compounds differ in substituents on the triazole ring, the amide nitrogen, and aryl groups. Key analogues include:

Key Structural Variations:

- Triazole Position 5: Methyl (target) vs. cyclopropyl (increased bulk, ) or amino (enhanced polarity, ).

- Amide Nitrogen: 2-Chlorobenzyl (target) vs. thienylmethyl (heterocyclic, ) or aminoethyl (H-bond donor, ).

- Aryl Groups: Phenyl (target) vs. 4-methoxyphenyl (electron-donating, ) or 4-chlorophenyl (electron-withdrawing, ).

Physicochemical Properties

Melting points, solubility, and stability are influenced by substituent electronic and steric effects:

Observations:

Q & A

Basic: What are the recommended synthetic routes for N-(2-chlorobenzyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide, and how can purity be optimized?

Methodological Answer:

The synthesis of triazole carboxamide derivatives typically involves cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form the triazole core. For the target compound, key steps include:

Core Formation : Reacting an alkyne (e.g., phenylacetylene) with an azide (e.g., 2-chlorobenzyl azide) under copper(I)-catalyzed conditions to yield the 1,2,3-triazole ring .

Carboxamide Functionalization : Coupling the triazole intermediate with a methyl-substituted carboxylic acid derivative using carbodiimide reagents (e.g., EDC/HOBt) to introduce the carboxamide group .

Purity Optimization :

- Chromatography : Use flash column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product.

- Recrystallization : Employ solvent systems like DCM/hexane for crystal formation.

- Analytical Validation : Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and NMR (e.g., absence of azide peaks at ~2100 cm⁻¹ in IR) .

Basic: How can researchers address the low aqueous solubility of this compound in biological assays?

Methodological Answer:

Low solubility is a common limitation for triazole carboxamides due to hydrophobic substituents (e.g., 2-chlorobenzyl, phenyl groups). Strategies include:

- Solubilizing Agents : Use DMSO (≤1% v/v) or β-cyclodextrin inclusion complexes to enhance dissolution without disrupting assay integrity .

- Pro-drug Derivatization : Introduce ionizable groups (e.g., phosphate esters) temporarily, which hydrolyze in vivo to release the active compound .

- Nanoformulation : Encapsulate the compound in liposomes or polymeric nanoparticles (e.g., PLGA) to improve bioavailability .

Advanced: How can computational methods predict the binding interactions of this compound with target enzymes?

Methodological Answer:

Molecular Docking : Use software like AutoDock Vina or Schrödinger Suite to model interactions between the triazole-carboxamide scaffold and enzyme active sites (e.g., kinases, HDACs). Focus on:

- Hydrogen Bonding : The carboxamide group’s interaction with catalytic residues.

- Hydrophobic Contacts : The 2-chlorobenzyl and phenyl groups in enzyme pockets .

MD Simulations : Perform 100-ns simulations (GROMACS/AMBER) to assess binding stability and conformational changes .

QSAR Modeling : Correlate substituent modifications (e.g., chloro vs. fluoro groups) with inhibitory activity using datasets from analogous triazole derivatives .

Advanced: How should researchers resolve contradictions in reported biological activity data across studies?

Methodological Answer:

Discrepancies may arise from assay conditions or structural analogs. Mitigation strategies include:

Standardized Assays : Replicate studies using uniform protocols (e.g., ATP concentration in kinase assays, pH control).

Metabolite Screening : Check for off-target effects via LC-MS/MS to identify degradation products or metabolites that may influence results .

Structural Confirmation : Verify compound identity in conflicting studies using single-crystal X-ray diffraction (e.g., CCDC deposition codes for triazole derivatives) .

Comparative SAR Analysis : Systematically test analogs (e.g., replacing 2-chlorobenzyl with 4-fluorophenyl) to isolate substituent-specific effects .

Advanced: What experimental approaches validate the mechanism of action for this compound in enzyme inhibition?

Methodological Answer:

Enzyme Kinetics : Perform Michaelis-Menten assays to determine inhibition type (competitive/uncompetitive) and Ki values. Use Lineweaver-Burk plots for analysis .

Isothermal Titration Calorimetry (ITC) : Measure binding thermodynamics (ΔH, ΔS) to assess entropy-driven vs. enthalpy-driven interactions .

Fluorescence Quenching : Monitor tryptophan residues in target enzymes (e.g., HDACs) to confirm direct binding via Förster resonance energy transfer (FRET) .

Mutagenesis Studies : Engineer enzyme mutants (e.g., Ala substitutions at predicted binding residues) to validate critical interaction sites .

Basic: What spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

- NMR :

- IR Spectroscopy : Confirm triazole ring vibrations (C=N stretch at ~1600 cm⁻¹) and carboxamide N-H bends (~3300 cm⁻¹) .

- Mass Spectrometry : Use HRMS (ESI-TOF) to verify molecular formula (e.g., C₁₈H₁₄ClN₅O₂) and isotopic patterns for chlorine .

Advanced: How can researchers design derivatives to improve metabolic stability without compromising activity?

Methodological Answer:

Metabolic Hotspot Identification : Use liver microsome assays (human/rat) with LC-MS to identify vulnerable sites (e.g., N-dealkylation of the benzyl group) .

Bioisosteric Replacement :

- Replace the 2-chlorobenzyl group with a 2-fluorobenzyl or trifluoromethylphenyl to reduce CYP450-mediated oxidation .

- Introduce methyl groups ortho to the triazole to sterically hinder enzymatic degradation .

Prodrug Strategies : Mask polar groups (e.g., carboxamide) with acetyl or PEGylated moieties to enhance stability in plasma .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.